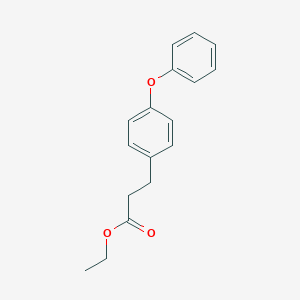

Ethyl 3-(4-phenoxyphenyl)propanoate

Descripción general

Descripción

Ethyl 3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C17H18O3. It is an ester derived from the reaction of 3-(4-phenoxyphenyl)propanoic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate typically involves the esterification of 3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-phenoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 3-(4-phenoxyphenyl)propanoic acid.

Reduction: 3-(4-phenoxyphenyl)propanol.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Ethyl 3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active acid form .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(4-hydroxyphenyl)propanoate

- Ethyl 3-(4-methoxyphenyl)propanoate

- Ethyl 3-(4-chlorophenyl)propanoate

Uniqueness

Ethyl 3-(4-phenoxyphenyl)propanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Actividad Biológica

Ethyl 3-(4-phenoxyphenyl)propanoate, also known as Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anti-inflammatory effects, and presents relevant data from various studies.

Chemical Structure and Properties

- Molecular Formula : C17H16O4

- CAS Number : 59447-12-0

- Molecular Weight : 284.31 g/mol

This compound features a propanoate backbone with a phenoxyphenyl group, which contributes to its unique chemical behavior and biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. A study indicated that the compound exhibited significant activity against certain bacterial strains, although specific efficacy data is limited. The following table summarizes findings from relevant studies:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | No significant activity | |

| Candida albicans | No significant activity | |

| Schizosaccharomyces pombe | Strong activity |

These results highlight the compound's selective activity, particularly against Schizosaccharomyces pombe, where it matched the potency of established antifungal agents like nystatin.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. The compound appears to inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be beneficial in treating inflammatory conditions. Although specific quantitative data is scarce, preliminary findings suggest that it may reduce inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or receptors associated with inflammation and microbial growth. Further research is required to elucidate these pathways fully.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comprehensive study evaluated various derivatives of propanoic acid, including this compound, for their antimicrobial properties against a panel of bacteria and fungi. The results indicated varying degrees of effectiveness, with notable activity against S. pombe but limited efficacy against common bacterial pathogens like E. coli and S. aureus .

- Inflammation Inhibition Study : Another investigation focused on the anti-inflammatory potential of this compound in cellular models. The study found that it significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in stimulated macrophages, indicating a promising avenue for further therapeutic exploration .

Propiedades

IUPAC Name |

ethyl 3-(4-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQBDHIUPYNYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.